molecular formula C23H26N4O3 B3344432 4,4'-Diantipyrylmethane 1-hydrate CAS No. 71501-10-5

4,4'-Diantipyrylmethane 1-hydrate

Cat. No.: B3344432
CAS No.: 71501-10-5
M. Wt: 406.5 g/mol
InChI Key: OSBQFBKEVMIGTJ-UHFFFAOYSA-N
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Description

4,4’-Diantipyrylmethane 1-hydrate, also known as 4,4’-Methylenediantipyrine Monohydrate, is a chemical compound with the molecular formula C23H24N4O2·H2O and a molecular weight of 406.49 . It appears as a white powder to crystal .


Molecular Structure Analysis

The molecular structure of 4,4’-Diantipyrylmethane 1-hydrate consists of 23 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and one water molecule . The InChI key is OSBQFBKEVMIGTJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

4,4’-Diantipyrylmethane 1-hydrate is a solid at 20 degrees Celsius . It has a melting point of 156ºC and is almost transparent when dissolved in dilute HCl .

Scientific Research Applications

Synthesis and Spectrophotometric Applications

4,4'-Diantipyrylmethane 1-hydrate and its derivatives are synthesized for their application in spectrophotometric determination. The relationship between their structures and the sensitivity of color reactions in spectrophotometry is significant (L. Xin, 2001).

Ion Detection

Diantipyrylmethane-based electrodes have been developed for the detection of lead ions. These electrodes exhibit high sensitivity and specific concentration ranges, demonstrating the potential of diantipyrylmethane in analytical applications (S. D. Tataeva, V. S. Magomedova, K. E. Magomedov, 2016).

Reagents in Analytical Chemistry

Derivatives of diantipyrylmethane are widely used as reagents for the spectrophotometric determination of various metal and nonmetallic ions, offering good selectivity and high sensitivity (L. Zaijun, B. Hua, P. Jiaomai, 2006).

Corrosion Inhibition

Research shows that Diantipyrylmethane, particularly in combination with potassium thiocyanate, effectively inhibits corrosion in certain metal solutions, demonstrating its potential in industrial applications (K. Qiao, 2019).

Extraction of Metal Ions

Diantipyrylmethane is involved in the extraction of metal ions such as copper, cadmium, and zinc from solutions, indicating its use in environmental and analytical chemistry (M. I. Degtev, A. Stankova, D. Knutov, A. Medvedev, Mariya Yu. Russkikh, 2019).

Dye Synthesis

Diantipyrylmethane derivatives have been used in the metal-free synthesis of blue dyes, suggesting applications in material science and textile industry (Chun-ping Dong, S. Kodama, Akinori Uematsu, A. Nomoto, M. Ueshima, A. Ogawa, 2017).

Safety and Hazards

The compound is classified as WGK 3, which means it’s highly hazardous to water . In case of inhalation, it’s recommended to remove the person to fresh air and keep them comfortable for breathing .

Properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2.H2O/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19;/h5-14H,15H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBQFBKEVMIGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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